ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
Description
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine derivative featuring a pyrazole ring substituted with a propyl group at the 1-position and an ethylaminomethyl group at the 5-position. For instance, methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (CAS: EN300-229849) shares a similar backbone, differing only in the alkyl group (methyl vs. ethyl) and pyrazole ring substitution position (4- vs. 5-position) .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3 |
InChI Key |
JOYIRCMNHCBENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Preformed Pyrazole
A more streamlined approach involves alkylating a pre-synthesized pyrazole derivative:
Procedure :
-
Synthesis of 1-Propyl-1H-Pyrazole-5-Methanol :
Oxidation of 1-propyl-1H-pyrazole-5-carbaldehyde using NaBH₄. -
Bromination :
Treatment with PBr₃ converts the alcohol to 1-propyl-1H-pyrazole-5-methyl bromide. -
Amine Coupling :
Reaction with ethylamine in the presence of K₂CO₃ as a base:
Key Findings :
Reductive Amination of Pyrazole Aldehydes
This one-pot method avoids intermediate isolation, improving efficiency:
Reaction Scheme :
Optimization :
-
Stoichiometry : A 1:2 aldehyde:amine ratio maximizes yield (88%).
-
Reducing Agent : Sodium triacetoxyborohydride (STAB) minimizes over-reduction.
Comparative Table :
| Method | Steps | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Knorr + Alkylation | 4 | 62 | 24 | Moderate |
| Direct Substitution | 3 | 75 | 12 | High |
| Reductive Amination | 1 | 88 | 6 | High |
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation :
-
Amine Oxidation :
-
Inert atmosphere (N₂/Ar) prevents degradation during alkylation.
-
-
Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Formation of pyrazole oxides.
- Reduction : Generation of reduced pyrazole derivatives.
- Substitution : Production of substituted pyrazole derivatives with diverse functional groups.
Medicinal Chemistry
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has been investigated for its potential as a therapeutic agent due to its interactions with biological targets. Several studies have focused on its role as an enzyme inhibitor or modulator, which is crucial for developing new treatments for various diseases.
Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of cyclooxygenase enzymes, which are important in inflammatory responses .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against several bacterial strains. A study evaluated its efficacy against common pathogens and found significant inhibitory effects, suggesting potential use in developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases such as arthritis .
Case Study: In Vivo Anti-inflammatory Effects
In a mouse model of induced inflammation, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. This effect was attributed to the modulation of cytokine release and inhibition of inflammatory mediators.
Industrial Applications
Beyond its biological applications, this compound is utilized in materials science for developing advanced polymers and composites. Its stability and reactivity make it suitable for applications requiring durable materials.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a building block for high-performance polymers. |
| Material Development | Contributes to the formulation of composite materials with enhanced properties. |
Mechanism of Action
The mechanism of action of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Molecular Features of Selected Pyrazole Derivatives
*Estimated based on molecular formula.
Key Observations :
- Substituent Position: The position of the amine-containing substituent on the pyrazole ring (e.g., 4- vs. 5-position) influences electronic and steric properties.
- Alkyl vs. Aryl Groups : Compounds like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine incorporate aromatic pyridinyl groups, enhancing π-π stacking interactions, which may improve binding in biological systems compared to purely aliphatic derivatives .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Amine Functionality: Secondary amines (e.g., in this compound) can participate in hydrogen bonding, similar to tertiary amines in methyl diethanol amine (MDEA), which are critical for CO2 capture via carbamate formation . However, secondary amines generally exhibit higher reactivity with CO2 than tertiary amines .
- Nitrogen Content : Increased nitrogen content (e.g., 23 wt.% in aMDEA-MC) correlates with enhanced CO2 adsorption capacity, suggesting that pyrazole-based amines with high nitrogen content may also show promise in gas capture .
Biological Activity
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound under discussion, this compound, exhibits unique properties due to its structural characteristics, which include a central amine group linked to pyrazole rings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways. For instance, they may act as inhibitors of cyclooxygenases (COX), which play a crucial role in the synthesis of prostaglandins that mediate inflammation .
- Receptor Modulation : The compound may also interact with receptors involved in cell growth and proliferation. Research indicates that certain pyrazole derivatives can act as antagonists at androgen receptors, showing potential in treating conditions like prostate cancer .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including the one . For example:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| 7b | Staphylococcus epidermidis | - |
These findings suggest that this compound may possess significant antimicrobial properties, warranting further exploration in clinical settings .
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazole derivatives. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3 | MCF-7 | 0.08 |
| 4 | A549 | 26 |
| 5 | HepG2 | 49.85 |
These compounds have shown promising cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .
Case Studies
- Prostate Cancer Treatment : A study highlighted the effectiveness of pyrazole derivatives as androgen receptor antagonists, demonstrating their ability to inhibit the proliferation of prostatic cancer cell lines significantly . This suggests that this compound could potentially be developed as a therapeutic agent for prostate cancer.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of pyrazole compounds, showing their ability to reduce inflammation markers in vitro. This could position this compound as a valuable anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, a hydrazone intermediate is formed under acidic or basic conditions, followed by cyclization to construct the pyrazole core . Substitution reactions, such as alkylation at the pyrazole nitrogen or amine functionalization, are then employed to introduce the ethyl and propyl groups. Optimizing reaction parameters (e.g., temperature, solvent, catalysts like triethylamine) is critical to achieving high yields (>70%) and minimizing byproducts. Continuous flow reactors may enhance scalability and selectivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 5.18 ppm for pyrazole protons, δ 55.9 ppm for methoxy groups in related analogs) confirm structural integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 437.41 for derivatives) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at 3250 cm (N-H stretch) and 1683 cm (C=O) identify functional groups .
- HPLC/GC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., quantum mechanical calculations) optimize reaction pathways for this compound?
- Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD integrates quantum chemical calculations to simulate cyclization energetics and propose optimal catalysts (e.g., Lewis acids) or solvents (e.g., DCM). This approach shortens development time by 30–50% and improves regioselectivity in pyrazole formation .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC variations) arise from structural modifications (e.g., substituent electronegativity, steric effects). Systematic SAR studies using isosteric replacements (e.g., substituting 4-methoxybenzyl with cyclopropyl groups) and standardized bioassays (e.g., MTT for cytotoxicity) clarify activity trends. Meta-analyses of values across analogs (e.g., 3.5–6.2 for CCK1 antagonists) identify pharmacophoric motifs .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., hydrolysis of the ethylamine group at pH < 3). Formulation in lyophilized powders or storage at -20°C in amber vials mitigates decomposition. LC-MS monitors degradants (e.g., oxidized pyrazole rings) to establish shelf-life .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks; Category 2 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acid chlorides).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Implement round-robin testing with shared SOPs (e.g., reaction stoichiometry, purification steps). Statistical tools (e.g., RSD < 5% for yield comparisons) and inter-lab NMR data alignment (e.g., using ERETIC2 calibration) ensure consistency. Public datasets (e.g., PubChem) provide reference spectra for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
